7-Chloroquinolin-8-ol
Overview
Description
7-Chloroquinolin-8-ol, also known as 7-chloro-8-hydroxyquinoline, is an organic compound that has been used in a variety of scientific research applications. It is a yellow-brown crystalline solid with a molecular weight of 197.58 g/mol. This compound is a derivative of the quinoline family and is a common reagent in organic synthesis. Its structure consists of a quinoline ring with a chlorine atom and an alcohol group attached to the ring's 8-position. This compound has been studied for its potential applications in various areas of scientific research, such as synthetic organic chemistry and biochemistry.
Scientific Research Applications
Antimalarial Properties and Derivative Development
7-Chloroquinolin-8-ol, as a derivative of Chloroquine (CQ), has historically been recognized for its antimalarial properties. Recent research has explored the biochemical properties of CQ and its derivatives, revealing their potential in managing various infectious and non-infectious diseases. Efforts are focused on repurposing these compounds, with specific attention on the enantiomers of racemic CQ, which could offer additional benefits for other diseases. This could lead to the development of 4-amino-7-chloroquinoline derivatives as synergistic partners in anticancer combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).
Pharmacological Properties of 8-Hydroxyquinolines
Compounds like this compound, belonging to the 8-hydroxyquinoline group, have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemical and biological properties of this group have captivated chemists and health professionals due to the therapeutic value these compounds hold. They act as potential building blocks for pharmacologically active scaffolds, making them significant for drug development against various diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
Medicinal Chemistry and Drug Synthesis
This compound, as part of the 8-hydroxyquinoline scaffold, has gained prominence in medicinal chemistry due to its notable biological activities. The synthetic modification of this compound is actively pursued to develop more potent, target-based broad-spectrum drug molecules. This includes treatments for life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of this compound and its derivatives enhance their potential as drug candidates for various diseases, reflecting their importance in drug synthesis and development (Gupta, Luxami, & Paul, 2021).
Mechanism of Action
Target of Action
7-Chloroquinolin-8-ol, also known as Clioquinol, is primarily used as an antifungal agent .
Mode of Action
It is known to be bacteriostatic, meaning it inhibits the growth or multiplication of bacteria . This property allows it to effectively combat various fungal infections .
Pharmacokinetics
When applied topically, absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth, making it an effective treatment for various fungal infections . Due to its bacteriostatic properties, it may also inhibit the growth of certain bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of an occlusive dressing can enhance the absorption of the compound when applied topically . .
Safety and Hazards
When handling 7-Chloroquinolin-8-ol, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also recommended to wear personal protective equipment/face protection .
Relevant Papers The paper “Synthesis and therapeutic potential of quinoline derivatives” provides a comprehensive overview of the synthesis and potential therapeutic applications of quinoline derivatives, including this compound . Another paper describes the click synthesis of new 7-chloroquinoline derivatives and their evaluation as antimicrobial, antimalarial, and anticancer agents .
Biochemical Analysis
Biochemical Properties
7-Chloroquinolin-8-ol has been synthesized and evaluated for its activity as an antimicrobial, antimalarial, and anticancer agent It interacts with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
The effects of this compound on cells are primarily observed in its antimicrobial, antimalarial, and anticancer activities It influences cell function by disrupting the normal processes of the cells, leading to their death
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
7-chloroquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJFNYXBFISIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236513 | |
Record name | 7-Chloro-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
876-86-8 | |
Record name | 7-Chloro-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-quinolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloroquinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-CHLORO-8-QUINOLINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AEQ8892Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of copper interaction in the analysis of 7-Chloroquinolin-8-ol?
A: Research highlights that this compound, as a component of Halquinol, exhibits reactivity with copper during chloroform extraction. [] This interaction can hinder the formation of silyl ether derivatives, which are crucial for accurate analysis using gas-liquid chromatography. To overcome this, researchers suggest a partitioning step involving dilute mineral acid to dissociate the copper chelate, followed by the addition of EDTA before back-extraction into dichloromethane. [] This approach ensures accurate quantification of this compound and its related compounds in complex mixtures.
Q2: How do structural modifications of chloroquine derivatives, including the presence of this compound, affect their potential as corrosion inhibitors?
A: Theoretical investigations employing Density Functional Theory (DFT) have explored the corrosion inhibition potential of various chloroquine derivatives. [] The study specifically examined the impact of structural modifications, including the presence of this compound and variations in substituents, on their inhibitory effectiveness. Calculations of electronic parameters such as EHOMO, ELUMO, and energy gap, alongside molecular descriptors like electronegativity and dipole moments, revealed a correlation between the electronic structure and the corrosion inhibition efficiency. Notably, the presence of -NH3 substituents in chloroquine derivatives containing this compound was predicted to enhance their inhibition efficiency. [] This insight underscores the importance of structural modifications in tailoring the properties of these compounds for specific applications, including corrosion prevention.
Q3: Can you provide details about the analytical techniques used to quantify this compound in pharmaceutical formulations?
A: Researchers have developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying this compound in pharmaceutical dosage forms, including suspensions and boluses. [] This method offers advantages like simplicity, speed, cost-effectiveness, and accuracy. The validated method demonstrated linearity within specific concentration ranges for 5-chloroquinolin-8-ol (12-28 µg/mL) and 5,7-dichloroquinolin-8-ol (33-77 µg/mL). [] Utilizing such robust analytical techniques ensures the quality control of Halquinol-containing formulations, confirming the presence of this compound and its related compounds within specified limits.
Q4: What is the composition of Halquinol and the regulatory definition of its key components?
A: Halquinol is a mixture produced by chlorinating quinolin-8-ol. It primarily comprises three components: 5,7-dichloroquinolin-8-ol (57% to 74%), 5-chloroquinolin-8-ol (23% to 40%), and this compound (up to 4%). [] Regulatory standards mandate that the total content of these three components in Halquinol must fall within the range of 95% to 105%. [] This controlled composition is crucial for maintaining the efficacy and safety profile of Halquinol in its various applications, including veterinary medicine.
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